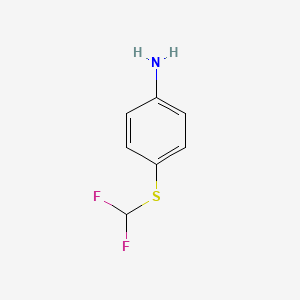

4-(Difluoromethylthio)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NS/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJCIHKBMUREOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395079 | |

| Record name | 4-(Difluoromethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24933-60-6 | |

| Record name | 4-[(Difluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24933-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(difluoromethyl)sulfanyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethylthio)aniline: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Difluoromethylthio Moiety

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethylthio (-SCF₂H) group has garnered considerable attention for its unique electronic properties and its role as a lipophilic hydrogen bond donor. This technical guide provides a comprehensive overview of 4-(Difluoromethylthio)aniline (CAS No. 24933-60-6), a key aromatic building block that serves as a gateway to a diverse array of complex molecules with potential applications in drug discovery and advanced materials. This document will delve into its physicochemical properties, synthesis, reactivity, and safety considerations, offering a valuable resource for researchers leveraging this versatile intermediate.

Core Properties of this compound

This compound, also known as 4-((Difluoromethyl)sulfanyl)aniline, is a substituted aniline derivative with the chemical formula C₇H₇F₂NS.[1] The presence of both a nucleophilic amino group and the electron-withdrawing difluoromethylthio group on the aromatic ring gives rise to its distinct chemical character.

Physicochemical Data

A compilation of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions and should be considered as such.

| Property | Value | Source(s) |

| CAS Number | 24933-60-6 | [1] |

| Molecular Formula | C₇H₇F₂NS | [1] |

| Molecular Weight | 175.20 g/mol | [1] |

| Appearance | Solid or liquid | [2] |

| Boiling Point | 64 °C @ 0.01 mmHg | [3] |

| Purity | Typically ≥98% | [4] |

Synthesis and Manufacturing

While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a plausible and commonly referenced synthetic strategy can be inferred from the preparation of analogous compounds, such as 4-(trifluoromethylthio)aniline.[5] This approach generally involves a multi-step sequence starting from a readily available aniline or nitrobenzene precursor.

A potential synthetic pathway is outlined below. This should be considered a general conceptualization, and optimization of reaction conditions would be necessary for practical implementation.

References

4-(Difluoromethylthio)aniline molecular weight and formula

An In-depth Technical Guide to 4-(Difluoromethylthio)aniline (CAS: 24933-60-6) for Advanced Research and Development

Executive Summary

This compound is a fluorinated aromatic amine that serves as a critical building block in modern medicinal and agrochemical research. The strategic incorporation of the difluoromethylthio (-SCF2H) moiety onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive technical overview of this compound, covering its core molecular attributes, a representative synthetic pathway, its strategic applications in drug discovery, analytical characterization methods, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is distinguished by the presence of a difluoromethylthio group at the para position of the aniline ring. This functional group is a key modulator of the molecule's electronic and lipophilic character, making it a valuable alternative to more common moieties like the trifluoromethyl (-CF3) or trifluoromethylthio (-SCF3) groups.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H7F2NS | [1] |

| Molecular Weight | 175.199 g/mol | [1] |

| CAS Number | 24933-60-6 | [1][2][3] |

| Synonyms | 4-(Difluoromethylsulphanyl)phenylamine, 4-Aminophenyl difluoromethyl sulphide | [2][3] |

| Purity | Typically ≥98% | [1] |

The difluoromethylthio group (-SCF2H) serves as a lipophilic hydrogen bond donor, a unique characteristic that can significantly influence a molecule's interaction with biological targets and improve its pharmacokinetic profile. In drug design, the strategic introduction of such fluorinated groups can lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and modulated pKa values, ultimately resulting in more effective and safer therapeutic agents.[4][5]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step sequence starting from a readily available substituted nitrobenzene. The pathway leverages established reactions for the introduction of the sulfur-linked difluoromethyl group, followed by the reduction of a nitro group to the final aniline functionality.

The following diagram illustrates a plausible and efficient synthetic workflow.

Caption: Representative synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on established methodologies for analogous compounds.[6][7] Researchers must optimize conditions based on laboratory-specific equipment and reagents.

Step 1: Synthesis of 4-(Difluoromethylthio)nitrobenzene (Intermediate)

-

Thiolation: React 4-chloronitrobenzene with sodium thiomethoxide in a suitable polar aprotic solvent (e.g., DMF) to yield 4-(methylthio)nitrobenzene.

-

Chlorination: Subject the 4-(methylthio)nitrobenzene intermediate to chlorination using an agent like N-chlorosuccinimide (NCS) to form 4-(dichloromethylthio)nitrobenzene.

-

Fluorination: Perform a halogen exchange (Halex) reaction using a fluorinating agent such as antimony trifluoride (SbF3) to convert the dichloro- intermediate into 4-(difluoromethylthio)nitrobenzene. Purify the product via column chromatography.

Step 2: Reduction to this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(difluoromethylthio)nitrobenzene intermediate (1.0 eq.) in a solvent mixture, such as ethanol and water.

-

Reduction: Add a reducing agent, such as iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl) or perform catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.[6]

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture and filter it to remove the solid catalyst or iron salts.

-

Extraction: Neutralize the filtrate with a base (e.g., Na2CO3) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Strategic Applications in Research and Development

The primary value of this compound is its role as a versatile synthon for introducing the -SCF2H group into more complex target molecules. This is particularly relevant in lead optimization campaigns within pharmaceutical and agrochemical discovery.

Caption: Role of this compound in discovery workflows.

In drug discovery, aniline derivatives are fundamental precursors for a wide range of therapeutic agents, including kinase inhibitors and receptor modulators.[8] The incorporation of the difluoromethylthio group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, its unique electronic properties and lipophilicity can improve binding affinity to biological targets and optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the final compound.[5][9]

Analytical and Spectroscopic Characterization

The identity and purity of this compound must be rigorously confirmed using a suite of standard analytical techniques. The data obtained are compared against reference standards to ensure quality.

Table 2: Standard Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environment and structural integrity. | Signals corresponding to the aromatic protons (showing characteristic splitting patterns) and the single proton of the -SCF₂H group. The amine (-NH₂) protons will also be present. |

| ¹⁹F NMR | Directly confirms the presence and environment of fluorine atoms. | A characteristic signal for the two equivalent fluorine atoms in the -SCF₂H group, likely a doublet due to coupling with the adjacent proton. |

| ¹³C NMR | Determines the carbon skeleton of the molecule. | Resonances for the aromatic carbons and a distinct signal for the carbon in the -SCF₂H group, showing coupling to fluorine. |

| Mass Spectrometry (MS) | Confirms the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the exact mass of C₇H₇F₂NS. |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | Characteristic absorption bands for N-H stretching (aniline amine), C-H aromatic stretching, C=C aromatic ring stretching, and C-F stretching.[10] |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity. | A single major peak indicating the purity of the compound, typically expressed as a percentage area. |

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous, and all personnel must adhere to the guidelines outlined in its Safety Data Sheet (SDS).[11]

Key Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11][12]

-

Eye Damage: Causes serious eye damage.[11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or a face shield at all times.[13][14]

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[11][13]

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[12][15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[11]

References

- 1. 24933-60-6 | this compound - Fluoropharm [fluoropharm.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-((DIFLUOROMETHYL)THIO)ANILINE CAS#: 24933-60-6 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

- 10. asianpubs.org [asianpubs.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-(Difluoromethylthio)aniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(difluoromethylthio)aniline, a valuable building block in medicinal chemistry and drug development. The introduction of the difluoromethylthio (SCF₂H) group can significantly modulate the physicochemical and biological properties of molecules, making its efficient installation a topic of considerable interest. This document details two primary synthetic strategies: a direct, visible-light-mediated C-H difluoromethylthiolation of aniline, and a two-step approach involving the synthesis and subsequent reduction of a nitro-intermediate. Each route is presented with a thorough discussion of the underlying chemical principles, detailed experimental protocols, and comparative analysis to assist researchers in selecting the most appropriate method for their specific needs.

Introduction: The Significance of the Difluoromethylthio Moiety

The difluoromethylthio (SCF₂H) group has emerged as a compelling substituent in the design of novel pharmaceuticals and agrochemicals. Its unique electronic properties, intermediate lipophilicity, and ability to act as a bioisostere for other functional groups make it a powerful tool for modulating drug-like properties. The SCF₂H group can enhance metabolic stability, improve cell membrane permeability, and influence binding interactions with biological targets. Consequently, the development of robust and efficient synthetic methodologies for the introduction of this moiety is of paramount importance. This guide focuses on the synthesis of this compound, a key intermediate that provides a versatile platform for the synthesis of a wide range of more complex bioactive molecules.

Comparative Analysis of Synthetic Routes

Two principal strategies for the synthesis of this compound are presented herein. The choice between these routes will depend on factors such as starting material availability, desired scale, and tolerance of other functional groups in the substrate.

| Feature | Route 1: Direct C-H Difluoromethylthiolation | Route 2: Two-Step Synthesis via Nitro Intermediate |

| Starting Material | Aniline | 4-Nitro-substituted precursor |

| Number of Steps | One | Two |

| Key Reagent | PhSO₂SCF₂H (Radical difluoromethylthiolation) | Difluoromethylthiolating agent & Reducing agent |

| Reaction Conditions | Mild, visible light irradiation | Varies (potentially harsher for reduction) |

| Atom Economy | Higher | Lower |

| Potential Challenges | Regioselectivity, potential for side reactions | Handling of nitro compounds, efficiency of reduction |

Route 1: Direct Visible-Light-Mediated C-H Difluoromethylthiolation of Aniline

This modern approach offers a direct and atom-economical method for the synthesis of this compound. The reaction proceeds via a radical mechanism initiated by visible light, utilizing a shelf-stable and readily available difluoromethylthiolating reagent, S-(difluoromethyl) benzenesulfonothioate (PhSO₂SCF₂H).[1][2]

Reaction Mechanism

The proposed mechanism involves the photoredox-catalyzed generation of a difluoromethylthio radical (•SCF₂H) from PhSO₂SCF₂H. This radical then undergoes addition to the aniline ring, followed by rearomatization to yield the desired product. The regioselectivity is governed by the electronic properties of the aniline substrate, with the para-position being favored.

Caption: Proposed mechanism for the direct C-H difluoromethylthiolation of aniline.

Experimental Protocol: General Procedure for Radical Difluoromethylthiolation of Aniline

This protocol is adapted from the general procedure for the difluoromethylthiolation of arenes under visible light irradiation.[1]

Materials:

-

Aniline

-

S-(Difluoromethyl) benzenesulfonothioate (PhSO₂SCF₂H)

-

Acetonitrile (CH₃CN), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Visible light source (e.g., blue LEDs or compact fluorescent lamp)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add aniline (1.0 equiv.) and S-(difluoromethyl) benzenesulfonothioate (1.5-2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1 M).

-

Place the reaction vessel in proximity to a visible light source at room temperature.

-

Irradiate the reaction mixture with vigorous stirring for 16-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Route 2: Two-Step Synthesis via a Nitro Intermediate

This classical approach involves the initial synthesis of 4-(difluoromethylthio)nitrobenzene, followed by the reduction of the nitro group to an amine. This route can be advantageous when the starting material is a readily available nitro-substituted aromatic compound.

Step 1: Synthesis of 4-(Difluoromethylthio)nitrobenzene

The synthesis of the nitro-intermediate can be achieved through various methods, including the reaction of a suitable precursor with a difluoromethylthiolating agent. One approach involves the reaction of 4-nitrothiophenol with a difluoromethyl source.

Caption: Overview of the two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-(Difluoromethylthio)nitrobenzene

Materials:

-

4-Nitrothiophenol

-

A suitable difluoromethylating agent (e.g., chlorodifluoromethane or a difluorocarbene precursor)

-

Base (e.g., potassium carbonate, sodium hydroxide)

-

Solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

-

In a reaction vessel, dissolve 4-nitrothiophenol (1.0 equiv.) in a suitable solvent.

-

Add a base (1.1-1.5 equiv.) and stir the mixture at room temperature to form the corresponding thiolate.

-

Introduce the difluoromethylating agent. If using a gaseous reagent like chlorodifluoromethane, it can be bubbled through the solution.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-(difluoromethylthio)nitrobenzene.

Step 2: Reduction of 4-(Difluoromethylthio)nitrobenzene

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Catalytic hydrogenation is a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

4-(Difluoromethylthio)nitrobenzene

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Solvent (e.g., ethanol, methanol, ethyl acetate)

-

Hydrogen gas (H₂)

Procedure:

-

To a hydrogenation vessel, add 4-(difluoromethylthio)nitrobenzene (1.0 equiv.) and a suitable solvent.

-

Carefully add Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A characteristic triplet for the SCF₂H proton around δ 6.5-7.0 ppm with a J-coupling to fluorine of approximately 55-60 Hz. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A triplet for the SCF₂H carbon due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | A doublet corresponding to the -SCF₂H group. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound. |

| Infrared (IR) | Characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands. C-F stretching bands. |

Conclusion

This technical guide has outlined two viable and effective synthetic routes for the preparation of this compound. The direct C-H functionalization approach represents a more modern and atom-economical strategy, while the two-step synthesis via a nitro intermediate provides a more traditional and potentially scalable alternative. The choice of method will be dictated by the specific requirements of the research or development project. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable building block for their ongoing discovery efforts.

References

4-(Difluoromethylthio)aniline chemical structure and IUPAC name

An In-depth Technical Guide to 4-(Difluoromethylthio)aniline for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 24933-60-6), a fluorinated building block of increasing importance in the fields of medicinal chemistry and materials science. We will delve into its core chemical identity, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Nomenclature

This compound is an aniline derivative characterized by the presence of a difluoromethylthio (-SCF₂H) group at the para-position of the benzene ring. This functional group imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules and advanced materials.

-

Chemical Structure:

-

IUPAC Name: 4-[(difluoromethyl)sulfanyl]aniline[1]

-

Common Synonyms: 4-((Difluoromethyl)thio)aniline, 4-Difluoromethylsulfanyl-phenylamine, 4-Aminophenyl difluoromethyl sulfide[1][2]

-

Molecular Formula: C₇H₇F₂NS[1]

-

Molecular Weight: 175.20 g/mol [1]

Physicochemical and Spectroscopic Properties

The introduction of the -SCF₂H group significantly influences the molecule's properties compared to aniline. It increases lipophilicity while also providing a hydrogen bond donor capability, a combination of features valuable in drug design.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24933-60-6 | [1][2] |

| Molecular Formula | C₇H₇F₂NS | [1] |

| Molecular Weight | 175.20 g/mol | [1] |

| Boiling Point | 64°C @ 0.01 mmHg | [1] |

| Appearance | Expected to be a liquid | Inferred from related structures |

| Hazard Codes | T (Toxic), Xi (Irritant) | [1] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Characteristics |

| ¹H NMR | Aromatic protons (AA'BB' system, ~6.6-7.4 ppm), Amine protons (broad singlet, ~3.8 ppm), -SCF₂H (triplet, J ~56 Hz, ~6.5-7.0 ppm) |

| ¹³C NMR | Aromatic carbons (~115-150 ppm), C-SCF₂H (~120-130 ppm), C F₂H (triplet, J ~230-240 Hz) |

| ¹⁹F NMR | Doublet (J ~56 Hz, ~ -90 to -100 ppm) |

| Mass Spec (EI) | M⁺ peak at m/z = 175 |

Note: The spectroscopic data are predicted based on the structure and data from analogous compounds. Experimental verification is required.

Synthesis and Mechanistic Rationale

The synthesis of aryl difluoromethyl thioethers can be achieved through several modern methodologies. A robust and increasingly common approach involves the difluoromethylation of the corresponding thiol, in this case, 4-aminothiophenol. This method avoids the handling of hazardous difluoromethane gas and offers good functional group tolerance. The use of a bench-stable S-(difluoromethyl)sulfonium salt serves as an efficient difluorocarbene precursor.[4][5]

Protocol: Synthesis via Difluoromethylation of 4-Aminothiophenol

This protocol is based on established methods for the difluoromethylation of thiophenols.[4][5]

Step 1: Preparation of the Reaction Mixture

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminothiophenol (1.0 eq).

-

Dissolve the thiol in a suitable anhydrous solvent, such as acetonitrile or tetrahydrofuran (THF).

-

Add a base, such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) (1.5 - 2.0 eq), to the solution. The choice of a base is critical; it deprotonates the thiol to form the more nucleophilic thiolate anion (ArS⁻), which is the active species for the subsequent reaction.[5]

Step 2: Difluoromethylation

-

In a separate vessel, dissolve the S-(difluoromethyl)diarylsulfonium salt (e.g., S-(difluoromethyl)-S,S-diphenylsulfonium tetrafluoroborate) (1.2 eq) in the same anhydrous solvent.

-

Slowly add the solution of the difluoromethylating agent to the stirring thiolate solution at room temperature.

-

The reaction mechanism proceeds via the attack of the nucleophilic thiolate on the sulfonium salt, which then fragments to generate a difluorocarbene (:CF₂) intermediate. This highly reactive species is immediately trapped by another thiolate anion to form the desired S-CF₂H bond.[4][6]

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Key Chemical Transformations

The reactivity of this compound is governed by its two primary functional groups: the nucleophilic aromatic amine (-NH₂) and the difluoromethylthio (-SCF₂H) moiety.

-

Reactions of the Amino Group: The -NH₂ group is a versatile handle for synthetic elaboration. It readily undergoes standard aniline chemistry, including:

-

Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: N-alkylation, although selectivity can be an issue.

-

Diazotization: Conversion to a diazonium salt using nitrous acid (NaNO₂/HCl), which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.[7]

-

-

Reactions of the Difluoromethylthio Group: The -SCF₂H group is generally stable under many reaction conditions. However, the sulfur atom can be oxidized to the corresponding sulfoxide (-S(O)CF₂H) and sulfone (-S(O)₂CF₂H) using appropriate oxidizing agents (e.g., m-CPBA, Oxone®). This transformation is significant as it dramatically alters the electronic properties of the substituent, converting it from a weak electron-donating/withdrawing group to a powerful electron-withdrawing group.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[8][9] The -SCF₂H group, in particular, offers a unique and advantageous profile for medicinal chemists.

-

Bioisosterism: The difluoromethyl group is recognized as a bioisostere of thiol (-SH) and hydroxyl (-OH) groups.[3] It can participate in hydrogen bonding as a lipophilic H-bond donor, potentially improving target engagement while simultaneously increasing membrane permeability due to its higher lipophilicity.[3]

-

Metabolic Stability: Fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced drug dosage.[8]

-

Modulation of pKa: The electronic properties of the -SCF₂H group can influence the pKa of the nearby amino group, which can be fine-tuned to optimize target binding or solubility.

-

Valuable Intermediate: As a primary aniline, this compound is a key starting material for building more complex molecular scaffolds. Its derivatives are explored as intermediates in the synthesis of kinase inhibitors, antimicrobial agents, and agrochemicals.[7][10] The analogous trifluoromethylthio (-SCF₃) aniline is a known building block for pharmaceuticals, and this compound serves a similar strategic role.[11][12]

Safety and Handling

According to available safety data, this compound is classified as toxic and an irritant.[1]

-

Hazard Codes: T, Xi[1]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).

-

Safety Precautions: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood.

Conclusion

This compound is a specialized chemical building block with significant potential for innovation in drug discovery and materials science. Its unique combination of a reactive aniline handle and a property-modulating difluoromethylthio group makes it a valuable tool for chemists. Understanding its synthesis, reactivity, and the strategic rationale for its use allows researchers to fully leverage its potential in the creation of next-generation functional molecules.

References

- 1. 4-((DIFLUOROMETHYL)THIO)ANILINE CAS#: 24933-60-6 [amp.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Difluoromethylation of Phenols and Thiophenols with the Sâ(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - The Journal of Organic Chemistry - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Cas 372-16-7,4-(Trifluoromethylthio)aniline | lookchem [lookchem.com]

- 11. innospk.com [innospk.com]

- 12. asianpubs.org [asianpubs.org]

Spectroscopic Analysis of 4-(Difluoromethylthio)aniline: A Technical Guide for Researchers

An In-depth Guide to the Spectroscopic Data of a Key Synthetic Intermediate

Abstract

This technical guide provides a detailed overview of the spectroscopic data for 4-(Difluoromethylthio)aniline (CAS 24933-60-6), a fluorinated aniline derivative of growing interest in pharmaceutical and materials science research. Due to the limited availability of public experimental data for this specific compound, this guide will leverage established principles of spectroscopic interpretation and data from the closely related analogue, 4-(Trifluoromethylthio)aniline, to provide a comprehensive theoretical analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by outlining the expected spectroscopic characteristics and providing detailed, field-proven protocols for data acquisition and interpretation. While direct experimental spectra for this compound are not presently available in public databases, this guide establishes a robust framework for its characterization.

Introduction: The Significance of Fluorinated Anilines

Aniline and its derivatives are fundamental building blocks in modern organic synthesis, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine-containing substituents, such as the difluoromethylthio (-SCF₂H) group, can profoundly influence the physicochemical and biological properties of the parent molecule. These modifications can enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity, making fluorinated anilines highly sought-after intermediates in drug discovery. This compound, with its unique electronic properties imparted by the -SCF₂H group, represents a promising scaffold for the development of novel bioactive compounds. Accurate and thorough spectroscopic characterization is the cornerstone of utilizing such molecules effectively and ensuring the integrity of subsequent research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the unique proton of the difluoromethylthio group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Experimental Choice |

| ~ 7.4 - 7.6 | Doublet | 2H | Ar-H (ortho to -SCF₂H) | The electron-withdrawing nature of the sulfur and fluorine atoms deshields these protons, shifting them downfield. |

| ~ 6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to -NH₂) | The electron-donating amino group shields these protons, causing an upfield shift. |

| ~ 6.5 - 7.5 | Triplet | 1H | -SCH F₂ | The proton is coupled to two equivalent fluorine atoms, resulting in a triplet multiplicity according to the n+1 rule (where n=2). |

| ~ 3.8 - 4.2 | Broad Singlet | 2H | -NH ₂ | The chemical shift is concentration and solvent dependent due to hydrogen bonding. The signal is often broad due to quadrupolar relaxation and exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate for a sample of this concentration. |

-

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule, with the difluoromethylthio group exhibiting a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality of Experimental Choice |

| ~ 150 | Singlet | C -NH₂ | The nitrogen atom's deshielding effect shifts this carbon downfield. |

| ~ 138 | Singlet | C -SCF₂H | The sulfur atom causes a downfield shift. |

| ~ 130 | Triplet | -SC F₂H | One-bond coupling to two fluorine atoms results in a triplet. |

| ~ 129 | Singlet | Ar-C H (ortho to -SCF₂H) | Standard aromatic carbon chemical shift. |

| ~ 115 | Singlet | Ar-C H (ortho to -NH₂) | The electron-donating amino group shields these carbons, causing an upfield shift. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: A high-field spectrometer with a broadband probe is necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required. |

-

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for confirming the presence and structure of the difluoromethylthio group. A single signal is expected, which will be a doublet due to coupling with the adjacent proton.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality of Experimental Choice |

| ~ -90 to -110 | Doublet | -SCF ₂H | The chemical shift is highly characteristic of the -SCF₂H group. Coupling to the single proton results in a doublet. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

-

Instrument Setup: A spectrometer equipped with a fluorine-capable probe is essential.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Referencing: An external or internal reference standard (e.g., CFCl₃) is used to calibrate the chemical shift scale.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C-F bonds, as well as the aromatic ring.

Table 4: Predicted Major IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality of Experimental Choice |

| 3400-3500 | Medium | N-H stretch (asymmetric) | Characteristic of primary amines. |

| 3300-3400 | Medium | N-H stretch (symmetric) | Characteristic of primary amines. |

| 1600-1650 | Medium | N-H bend | Scissoring vibration of the amino group. |

| 1450-1600 | Medium-Strong | C=C stretch (aromatic) | Vibrations of the benzene ring. |

| 1000-1200 | Strong | C-F stretch | The high electronegativity of fluorine results in a strong absorption. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal.

-

Instrument Setup: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded, followed by the spectrum of the sample. |

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for acquiring an ATR-FT-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Mass Spectral Data for this compound

| m/z | Interpretation | Causality of Experimental Choice |

| 175 | [M]⁺ (Molecular Ion) | The molecular weight of C₇H₇F₂NS is 175.2 g/mol . |

| 124 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical. |

| 92 | [M - SCF₂H]⁺ | Loss of the difluoromethylthio radical. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum. |

Conclusion

An In-depth Technical Guide to the Solubility of 4-(Difluoromethylthio)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Difluoromethylthio)aniline, a key building block in the synthesis of novel pharmaceutical and agrochemical agents. Due to the limited availability of publicly available quantitative solubility data for this compound, this guide synthesizes theoretical principles of solubility with established experimental protocols to provide a robust framework for its practical application. We will explore the predicted solubility based on molecular structure, detail reliable methods for empirical determination, and discuss the implications of its solubility profile in drug discovery and development.

Introduction: The Significance of this compound

4-((Difluoromethyl)thio)aniline (CAS No. 24933-60-6) is an aromatic amine containing a difluoromethylthio (-SCF2H) group.[1] This functional group is of significant interest in medicinal chemistry as it can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[2] The strategic incorporation of fluorine-containing moieties is a powerful tool for optimizing the performance of bioactive compounds.[2] For instance, related compounds like 4-(Trifluoromethylthio)aniline are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethylthio group can enhance biological activity and improve drug-like properties such as solubility and bioavailability.[3][4]

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthetic chemistry and drug development. Solubility dictates the choice of reaction conditions, purification methods, and formulation strategies. This guide aims to provide a foundational understanding of its solubility profile, enabling researchers to make informed decisions in their experimental design.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, with its aromatic ring, amino group, and the difluoromethylthio group, suggests a nuanced solubility behavior.

-

Polarity: The aniline moiety possesses a polar amino group (-NH2) capable of hydrogen bonding. However, the bulky and hydrophobic nature of the difluoromethylthio group and the benzene ring are expected to decrease its solubility in highly polar solvents like water. A related compound, 4-(Trifluoromethylthio)aniline, is reported to be insoluble in water.[3][4]

-

Intermolecular Forces: The presence of the -SCF2H group can lead to distinct intermolecular interactions that influence its solubility.

-

Lipophilicity: The difluoromethylthio group is expected to increase the lipophilicity of the molecule, suggesting a higher solubility in non-polar organic solvents.[2]

Based on these structural features, it is predicted that this compound will exhibit limited solubility in polar protic solvents and greater solubility in a range of polar aprotic and non-polar organic solvents.

Experimental Determination of Solubility

To overcome the lack of quantitative data, this section provides a detailed, step-by-step methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

4-((Difluoromethyl)thio)aniline (purity >98%)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for 24 to 48 hours. This duration is typically sufficient to reach equilibrium solubility.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a precise aliquot of the clear supernatant using a micropipette.

-

-

Quantification:

-

Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Predicted and Known Solubility Profile

While specific quantitative data for this compound is scarce, a qualitative solubility profile can be inferred from its structure and the properties of analogous compounds.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | The non-polar aromatic ring and the lipophilic difluoromethylthio group are expected to interact favorably with non-polar solvents.[8] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents can interact with the polar amine group and also solvate the non-polar parts of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | The hydrogen bonding capability of the amine group allows for some interaction, but the hydrophobic bulk of the molecule may limit high solubility. |

| Highly Polar | Water | Low to Insoluble | The large non-polar surface area of the molecule is expected to make it poorly soluble in water, a characteristic shared by the related 4-(Trifluoromethylthio)aniline.[3][4] |

Influence of Physicochemical Properties on Solubility

The solubility of this compound can also be influenced by its acidic or basic properties. As an aniline derivative, the amino group is weakly basic.

Solubility in Aqueous Acids and Bases

A simple qualitative test can provide significant insight into the compound's properties.[9][10]

-

5% Hydrochloric Acid (HCl): The basic amino group should be protonated by the acid to form a water-soluble ammonium salt. Therefore, this compound is expected to be soluble in 5% HCl.[10]

-

5% Sodium Hydroxide (NaOH): As the compound lacks a significant acidic proton, it is expected to be insoluble in 5% NaOH.[10]

Caption: Predicted solubility of this compound in acidic and basic solutions.

Conclusion

While direct quantitative solubility data for this compound remains limited in the public domain, a strong predictive framework can be established based on its molecular structure and the behavior of related compounds. It is anticipated to have low solubility in water, moderate solubility in polar protic solvents, and high solubility in polar aprotic and non-polar organic solvents. The basicity of the aniline moiety suggests solubility in acidic aqueous solutions. For researchers and drug development professionals, the provided experimental protocols offer a reliable means to empirically determine the precise solubility in solvents relevant to their specific applications, thereby facilitating the advancement of new pharmaceuticals and agrochemicals.

References

- 1. 4-((DIFLUOROMETHYL)THIO)ANILINE CAS#: 24933-60-6 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Discovery and First Synthesis of 4-(Difluoromethylthio)aniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethylthio (-SCF₂H) group has emerged as a unique and valuable moiety, acting as a lipophilic hydrogen bond donor and a bioisostere for thiol and hydroxyl groups.[1][2][3] This technical guide provides a comprehensive overview of the discovery and the seminal first synthesis of a key building block bearing this group: 4-(difluoromethylthio)aniline. By examining the foundational work in this area, we aim to provide researchers with a deeper understanding of the origins of this important synthetic intermediate and the chemical principles that underpin its creation.

Introduction: The Strategic Importance of the Difluoromethylthio Group

In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance a compound's metabolic stability, membrane permeability, and binding affinity.[4] The difluoromethylthio (-SCF₂H) group, in particular, offers a unique combination of properties. It is a more lipophilic mimic of the thiol (-SH) or hydroxyl (-OH) group and can participate in hydrogen bonding, a critical interaction for drug-target recognition.[2][3] The electron-withdrawing nature of the two fluorine atoms also influences the electronic environment of the parent molecule, which can be leveraged to fine-tune its reactivity and biological activity.

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. Therefore, the development of functionalized anilines that can be readily incorporated into drug candidates is of paramount importance. This compound (CAS No. 24933-60-6) stands out as a primary building block, providing a direct route to introduce the desirable -SCF₂H moiety into aromatic systems. Its discovery and the development of its initial synthesis paved the way for its use in the creation of novel pharmaceuticals and agrochemicals.

The Genesis of a Novel Building Block: Discovery and Context

The pioneering work in the field of aromatic organofluorine sulfur compounds was extensively carried out by L. M. Yagupolskii and his collaborators. While the specific impetus for the initial synthesis of this compound is not explicitly detailed in readily available literature, it can be understood within the broader context of their systematic exploration of novel fluorine-containing functional groups and their impact on the properties of aromatic systems. The research in this era was foundational, seeking to create a toolbox of fluorinated synthons for various applications, including the development of dyes, polymers, and biologically active compounds. The synthesis of this compound would have been a logical step in the exploration of bioisosteric replacements and the study of the electronic effects of these novel substituents.

The first documented synthesis of this class of compounds is attributed to L. M. Yagupolskii and V. N. Boiko in their 1969 publication in the Journal of General Chemistry of the USSR (Zhurnal Obshchei Khimii). This work laid the groundwork for the preparation of various aryl difluoromethyl thioethers.

The First Synthesis: A Mechanistic and Practical Dissection

The seminal 1969 paper by Yagupolskii and Boiko describes a multi-step synthetic sequence to access aryl difluoromethyl thioethers.[5] While the full experimental text is not widely accessible, based on the established chemistry of that period for analogous transformations, the synthesis of this compound can be reconstructed as a two-step process starting from a suitable precursor. This approach highlights the ingenuity of early organofluorine chemistry, relying on robust and fundamental reactions.

The likely synthetic pathway involves the initial preparation of an intermediate, p-nitrophenyl dichloromethyl sulfide, followed by a halogen exchange reaction (a "halex" reaction) to introduce the fluorine atoms, and finally, reduction of the nitro group to the desired aniline.

Plausible Synthetic Pathway

The logical flow of the synthesis, as inferred from related literature and the known reactivity of these compounds, is depicted below.

Caption: Plausible reaction scheme for the first synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representation of the likely procedures employed in the original synthesis, based on analogous reactions of that era. The precise conditions and yields are documented in the seminal 1969 publication.

Step 1: Synthesis of p-Nitrophenyl dichloromethyl sulfide

-

Rationale: The initial step involves the introduction of a dichloromethylthio group onto the aromatic ring. A common method for this transformation at the time was the reaction of a thiophenol with a source of the dichloromethyl group.

-

Procedure:

-

To a stirred solution of p-nitrothiophenol in a suitable inert solvent (e.g., carbon tetrachloride), is added a source for the dichloromethyl group.

-

The reaction is likely carried out under basic conditions to deprotonate the thiophenol, enhancing its nucleophilicity.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a specified period to ensure complete reaction.

-

Upon completion, the reaction is worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

The crude product is then purified, likely by distillation or recrystallization.

-

Step 2: Synthesis of p-Nitrophenyl difluoromethyl sulfide

-

Rationale: This key step involves the replacement of the two chlorine atoms with fluorine. The Swarts reaction, which employs antimony trifluoride (SbF₃), was a classic and powerful method for such transformations.[6]

-

Procedure:

-

p-Nitrophenyl dichloromethyl sulfide is heated with a stoichiometric amount of antimony trifluoride, often with a catalytic amount of a Lewis acid like antimony pentachloride (SbCl₅) to facilitate the reaction.

-

The reaction is typically performed neat or in a high-boiling inert solvent.

-

The temperature is carefully controlled, as these reactions can be vigorous.

-

After the reaction is complete, the desired p-nitrophenyl difluoromethyl sulfide is isolated from the reaction mixture, usually by distillation.

-

Step 3: Synthesis of this compound

-

Rationale: The final step is the reduction of the nitro group to an amine. Standard reduction conditions, such as using a metal in acidic media (e.g., iron or tin in hydrochloric acid), were well-established and effective for this purpose.

-

Procedure:

-

p-Nitrophenyl difluoromethyl sulfide is dissolved in a suitable solvent, such as ethanol.

-

An excess of a reducing metal (e.g., iron powder) and a strong acid (e.g., concentrated hydrochloric acid) are added portion-wise to control the exothermic reaction.

-

The mixture is heated at reflux until the reduction is complete, as monitored by a suitable technique like thin-layer chromatography.

-

After cooling, the reaction mixture is made basic to precipitate the metal hydroxides and liberate the free aniline.

-

The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The final product, this compound, is purified by vacuum distillation or recrystallization.

-

Key Experimental Data

The following table summarizes the expected key data for the final product, this compound. The exact values would be reported in the original 1969 publication.

| Property | Value |

| CAS Number | 24933-60-6 |

| Molecular Formula | C₇H₇F₂NS |

| Molecular Weight | 175.20 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | To be determined by vacuum distillation |

| Overall Yield | Dependent on the efficiency of each step |

Conclusion: A Legacy of Innovation

The discovery and first synthesis of this compound by Yagupolskii and Boiko represent a significant milestone in the field of organofluorine chemistry. While the methods may seem classical by today's standards, they were pioneering for their time and opened the door to a new class of fluorinated building blocks. This work laid the foundation for the subsequent development of more modern and efficient synthetic routes to this and related compounds. The availability of this compound has enabled its incorporation into countless research and development programs, particularly in the agrochemical and pharmaceutical industries. This in-depth guide, by revisiting the foundational synthesis, serves as a testament to the enduring value of fundamental research and provides a solid intellectual platform for today's scientists working at the forefront of medicinal chemistry.

References

- 1. Journal of general chemistry of the U.S.S.R. in English translation in SearchWorks catalog [searchworks.stanford.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. books.google.cn [books.google.cn]

- 4. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]

- 6. Antimony trifluoride - Wikipedia [en.wikipedia.org]

Physical properties of 4-(Difluoromethylthio)aniline (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 4-(Difluoromethylthio)aniline

Introduction: The Significance of the -SCF2H Moiety in Modern Chemistry

This compound, identified by the CAS Number 24933-60-6, is an aromatic amine of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a difluoromethylthio (-SCF2H) group at the para-position of an aniline ring, imparts a unique combination of lipophilicity, hydrogen bond donating/accepting potential, and metabolic stability. This makes it a valuable building block for synthesizing novel pharmaceutical candidates and agrochemicals. The -SCF2H group is often used as a bioisostere for other functionalities, offering a nuanced tool for modulating a molecule's physicochemical and pharmacokinetic properties. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is the first critical step in its application, dictating the conditions for its purification, handling, and storage.

Physicochemical Characteristics

The definitive physical properties of a compound are cornerstones for its reliable application in synthesis and development. Below is a summary of the available data for this compound.

| Property | Value | Conditions | Source |

| Molecular Formula | C₇H₇F₂NS | - | [1] |

| Molecular Weight | 175.2 g/mol | - | [1] |

| Melting Point | Not Reported | - | N/A |

| Boiling Point | 64 °C | at 0.01 mmHg | [1] |

Expert Analysis of Physical Properties

Boiling Point and Thermal Stability

The experimentally determined boiling point for this compound is reported as 64 °C at a reduced pressure of 0.01 mmHg[1].

Field-Proven Insight: The specification of the boiling point under high vacuum is a critical piece of data. It strongly implies that the compound has a high boiling point at atmospheric pressure (760 mmHg) and is likely susceptible to thermal decomposition at elevated temperatures. Researchers should avoid atmospheric distillation for purification. Instead, vacuum distillation is the required method, as it allows the compound to vaporize at a much lower temperature, preserving its structural integrity. The relatively low volatility suggested by this data is consistent with a molecule possessing a significant dipole moment and the capacity for intermolecular hydrogen bonding via the amine (-NH₂) group, which increases the energy required for the liquid-to-gas phase transition.

Melting Point: An Undetermined Property

As of the latest literature review, a definitive melting point for this compound has not been reported.

Expert Commentary: The absence of a reported melting point in common chemical databases suggests two possibilities: either the compound is a liquid at ambient temperature, or it has not been isolated and characterized in a solid, crystalline form. Many substituted anilines are liquids or low-melting solids. For instance, the related compound 4-(Trifluoromethylthio)aniline is a liquid[2]. Should a solid form be synthesized, its melting point would be a crucial indicator of purity. A sharp melting range (typically <1 °C) is characteristic of a pure crystalline compound, while impurities introduce defects into the crystal lattice, resulting in a broader and depressed melting range.

Protocols for Experimental Determination

To ensure data integrity and reproducibility, the following standardized protocols for determining boiling and melting points are recommended.

Protocol 1: Boiling Point Determination via Vacuum Distillation

This method is essential for high-boiling or thermally sensitive compounds like this compound.

Methodology Steps:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.

-

Sample Loading: Place the crude this compound sample into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly evacuate the system to the target pressure (e.g., 0.01 mmHg), monitored by a vacuum gauge.

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Equilibrium and Data Recording: Observe the temperature at the stillhead. The boiling point is the temperature at which a steady reflux is established and the first drop of distillate is collected in the receiving flask. Record this temperature and the corresponding pressure.

-

Post-Distillation: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly reintroducing air.

Workflow for Boiling Point Determination under Reduced Pressure

Caption: Workflow for vacuum distillation to determine boiling point.

Protocol 2: Melting Point Determination (for a potential solid form)

This protocol outlines the standard capillary method for determining the melting point.

Methodology Steps:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Initial Scan): Heat the sample rapidly to get a preliminary, approximate melting temperature. Let the apparatus cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the initial scan.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

References

A Researcher's In-Depth Technical Guide to Commercial Suppliers of 4-(Difluoromethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals: Navigating the Supplier Landscape for a Key Fluorinated Building Block

Introduction: The Emerging Importance of 4-(Difluoromethylthio)aniline in Research

This compound, a fluorinated aromatic amine, is a building block of increasing interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique difluoromethylthio (-SCF₂H) group imparts a distinct combination of lipophilicity, metabolic stability, and hydrogen bond donating potential to parent molecules, making it a valuable scaffold for the design of novel bioactive compounds. As researchers and drug development professionals increasingly turn to this intermediate, a comprehensive understanding of the commercial supplier landscape is crucial for ensuring the quality, consistency, and timely availability of this critical starting material. This guide provides an in-depth technical overview of commercial suppliers of this compound, offering insights into supplier evaluation, available product specifications, and best practices for its handling and use in a research setting.

The Critical Choice: A Workflow for Qualifying a this compound Supplier

Selecting a suitable supplier for a research chemical extends beyond simply finding the lowest price. For a specialized building block like this compound, where purity and isomeric integrity can significantly impact experimental outcomes, a structured evaluation process is paramount. The following workflow outlines key considerations for researchers to ensure they source high-quality material suitable for their specific application.

Caption: A workflow for the qualification of this compound suppliers.

Commercial Supplier Landscape: A Comparative Overview

Several chemical suppliers offer this compound for research purposes. While availability and specifications can vary, the following table summarizes the offerings from a selection of identified suppliers. It is imperative for researchers to verify the most current data directly with the supplier before procurement.

| Supplier | Stated Purity | Analytical Data Provided | Notes |

| Fluoropharm | ≥ 98%[1] | Inquire for details. | Specializes in fluorine-containing compounds.[1] |

| BLD Pharm | Inquire for details. | Purity/Specification, Storage Conditions. | Provides GHS and hazard information. |

| Amadis Chemical | Inquire for details. | Claims to provide HNMR, CNMR, FNMR, HPLC/GC upon request.[2] | Offers a range of research chemicals. |

| Dayang Chem | Inquire for details. | Inquire for details. | Listed on multiple chemical platforms. |

This table is based on publicly available information and is not exhaustive. Researchers are encouraged to contact suppliers directly for the most up-to-date and lot-specific information.

Key Quality Attributes and Analytical Considerations

For researchers in drug discovery and development, the purity and characterization of starting materials are non-negotiable. When sourcing this compound, the following analytical data should be requested and reviewed:

-

Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is often a good starting point for many research applications.

-

Structural Confirmation: Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the chemical structure and identify any potential isomers or impurities.

-

Certificate of Analysis (CoA): A lot-specific CoA should be provided by the supplier, detailing the results of their quality control testing for the particular batch being purchased.

Applications in a Research Context

While the trifluoromethyl analogues are more broadly documented, this compound serves as a key building block in the synthesis of novel compounds, particularly in the development of kinase inhibitors. The difluoromethyl group can offer advantages over the more common trifluoromethyl group, such as reduced lipophilicity and the ability to act as a hydrogen bond donor, potentially influencing drug-target interactions and pharmacokinetic properties. For instance, anilinoquinolines, a common scaffold for kinase inhibitors, can be synthesized using substituted anilines like this compound.[3]

Experimental Protocol: Safe Handling and Storage

The safe handling and storage of this compound are paramount in a laboratory setting. The following guidelines are based on available Safety Data Sheets (SDS) and general laboratory safety principles.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and ensure skin is not exposed.

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep in a dark place, under an inert atmosphere, and refrigerated (2-8°C) for long-term storage.

-

Store locked up.[4]

Conclusion

This compound is a valuable and increasingly utilized building block in modern chemical research. For scientists and drug developers, the successful integration of this compound into their synthetic workflows begins with the careful selection of a reputable commercial supplier. By conducting thorough technical due diligence, scrutinizing analytical data, and adhering to safe handling practices, researchers can ensure the quality and integrity of their starting materials, thereby enhancing the reliability and reproducibility of their experimental results. As the demand for novel fluorinated compounds continues to grow, a robust and well-vetted supply chain for key intermediates like this compound will be essential for driving innovation in science.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Difluoromethylthio)aniline

Introduction: The Strategic Value of the Difluoromethylthio (SCF₂H) Moiety in Modern Chemistry